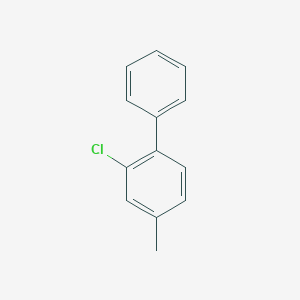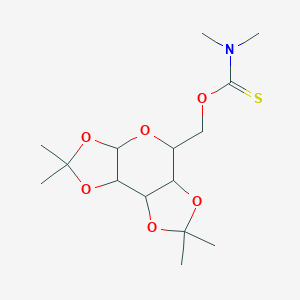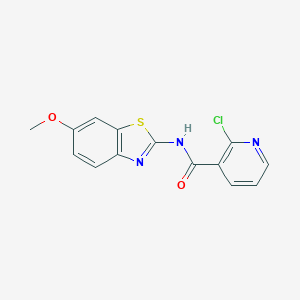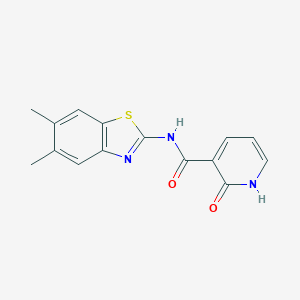![molecular formula C16H14Cl2O2 B231183 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene CAS No. 17208-44-5](/img/structure/B231183.png)
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of a chlorinated benzene ring and a but-2-enoxy linkage with a chlorophenoxy group
Métodos De Preparación
The synthesis of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination of benzene to produce chlorobenzene.
Formation of Chlorophenoxy Intermediate: Chlorobenzene is reacted with 2-chlorophenol in the presence of a base to form 2-chlorophenoxybenzene.
But-2-enoxy Linkage Formation: The intermediate is then reacted with but-2-en-1-ol under basic conditions to form the but-2-enoxy linkage.
Final Product Formation: The final step involves the chlorination of the but-2-enoxy intermediate to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenoxy derivatives.
Oxidation Reactions: The but-2-enoxy linkage can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, forming dechlorinated derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene involves its interaction with molecular targets, such as enzymes and receptors. The chlorinated benzene ring and phenoxy groups can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The but-2-enoxy linkage may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-phenoxybenzene: Lacks the but-2-enoxy linkage, resulting in different chemical and biological properties.
2-Chloro-4-phenoxybutane: Contains a butane instead of a but-2-enoxy linkage, affecting its reactivity and applications.
1-Bromo-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
17208-44-5 |
|---|---|
Fórmula molecular |
C16H14Cl2O2 |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-4-(2-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-10H,11-12H2/b6-5+ |
Clave InChI |
YHALUTJBMMSPIJ-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)OC/C=C/COC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
1,4-BIS-(2-CHLOROPHENOXY)-2-BUTENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


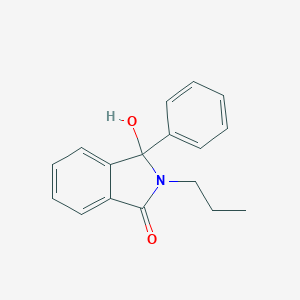
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
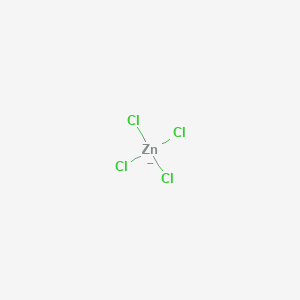
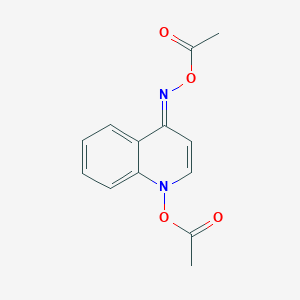
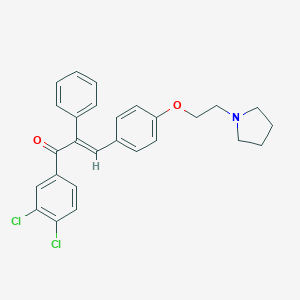
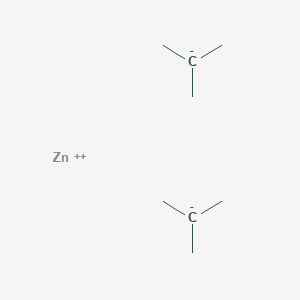

![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
